REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:16][Br:17])[CH2:12][CH2:11][CH:10]([CH2:13]CC)[O:9]2)=[CH:4][CH:3]=1.Cl[C:19]1C=CC(C(CCC(O)(C)C)=C)=CC=1.BrBr.N1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:16][Br:17])[CH2:12][CH2:11][C:10]([CH3:13])([CH3:19])[O:9]2)=[CH:6][CH:7]=1
|
Name
|
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC(CC1)CCC)CBr
|
Name
|
2-(4-chlorophenyl)-5-hydroxy-5-methylhex-1-ene
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=C)CCC(C)(C)O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC(CC1)(C)C)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |